
(R)-(-)-Agrimol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-(-)-Agrimol B is a natural product isolated from the plant Agrimonia pilosa Ledeb, which is commonly used in traditional Chinese medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative effects.
Mechanism of Action
The mechanism of action of (R)-(-)-Agrimol B is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. It has been shown to inhibit the NF-κB pathway, which plays a key role in inflammation and cancer. It also activates the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. Additionally, it has been found to modulate the PI3K/Akt/mTOR pathway, which is essential for cell growth and differentiation.
Biochemical and Physiological Effects:
(R)-(-)-Agrimol B has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It also inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. Moreover, it has been found to stimulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
(R)-(-)-Agrimol B has several advantages for lab experiments. It is a natural product, which makes it an attractive candidate for drug discovery and development. It also has a relatively simple chemical structure, which facilitates its synthesis and modification. However, there are also some limitations to its use in lab experiments. It has low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has low potency compared to some synthetic compounds, which may limit its therapeutic potential.
Future Directions
There are several future directions for the research on (R)-(-)-Agrimol B. First, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its potential therapeutic applications need to be further explored, particularly in the areas of inflammation and cancer. Third, its pharmacokinetics and bioavailability need to be optimized to improve its efficacy and safety. Fourth, its structure-activity relationship needs to be investigated to design more potent analogs. Finally, its interactions with other drugs and compounds need to be studied to avoid potential drug-drug interactions.
Synthesis Methods
The synthesis of (R)-(-)-Agrimol B can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the construction of the tricyclic framework through a Diels-Alder reaction and the introduction of the chiral center through an asymmetric hydrogenation reaction. The yield of the final product can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
(R)-(-)-Agrimol B has been extensively studied for its biological activities and potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, it has been shown to possess anti-oxidative effects by scavenging free radicals and reducing oxidative stress.
properties
CAS RN |
125292-98-0 |
|---|---|
Product Name |
(R)-(-)-Agrimol B |
Molecular Formula |
C37H46O12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)
![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)

